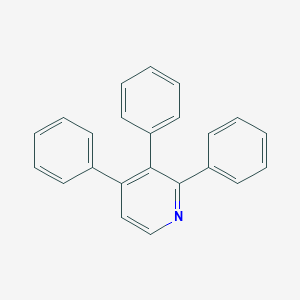

2,3,4-Triphenylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemistry and Materials Science

Pyridine and its derivatives are fundamental building blocks in a multitude of scientific fields, including synthetic chemistry, drug discovery, and materials science. chinesechemsoc.org The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous feature in natural products like alkaloids (e.g., nicotine), vitamins (such as niacin and pyridoxine), and coenzymes. nih.gov Its unique characteristics, including solubility, basicity, and the capacity for hydrogen bond formation, make it a valuable component in the design and synthesis of a vast array of functional molecules. nih.gov

In medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their consistent presence in a wide range of FDA-approved drugs. rsc.orgrsc.org They are often employed as bioisosteres for benzene (B151609) rings, offering improved water solubility and the potential for enhanced biological activity. chinesechemsoc.orgnih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net This has led to the development of pyridine-containing compounds with a broad spectrum of therapeutic applications. rsc.org

Beyond pharmaceuticals, pyridine derivatives are integral to materials science. They serve as crucial ligands for organometallic compounds, find use in asymmetric catalysis, and are components of functional nanomaterials. nih.gov The electron-deficient nature of the pyridine ring, coupled with the potential for substitution with various functional groups, allows for the creation of materials with tailored electronic and photophysical properties. This has led to their application in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Historical Context and Evolution of Research on Triarylpyridines

The synthesis of substituted pyridines has been a long-standing area of interest for organic chemists. Traditional methods for preparing 2,4,6-triarylpyridines often involved the reaction of N-phenacylpyridinium or N-phenacylisoquinolinium salts with α,β-unsaturated ketones in the presence of ammonium (B1175870) acetate (B1210297). thieme-connect.com Over the years, a variety of synthetic strategies have been developed to improve efficiency, yield, and substrate scope.

A significant advancement in the synthesis of triarylpyridines has been the emergence of multicomponent reactions (MCRs). chesci.com MCRs offer a more streamlined approach by combining multiple reactants in a single step to generate complex products, thereby reducing waste and reaction time. chesci.com Various catalysts, including Lewis acids, iron salts, and nano ZnO, have been employed to promote these reactions. thieme-connect.comchesci.comresearchgate.net

Initially, many synthetic methods yielded symmetrically substituted triarylpyridines. researchgate.net However, the demand for more complex and precisely functionalized molecules spurred the development of methods for synthesizing non-symmetrical triarylpyridines, where the three aryl groups are distinct. researchgate.netresearchgate.net These advancements have been crucial for creating materials with highly specific properties for applications in fields like materials science and bioorganic chemistry. researchgate.net For instance, the Kröhnke pyridine synthesis has been a foundational method, and its variations continue to be explored. researchgate.net

Current Research Landscape and Emerging Trends for Triphenylpyridine

The current research on triphenylpyridines is vibrant and expanding, driven by the quest for new materials with advanced functionalities. A significant area of focus is the development of novel synthetic methodologies that are more efficient, environmentally friendly, and capable of producing a wider diversity of structures. bohrium.comrsc.org This includes the use of innovative catalysts, such as perovskites, and green reaction conditions like microwave irradiation. thieme-connect.combohrium.com

A major trend is the application of triphenylpyridine derivatives in materials science, particularly in the field of optoelectronics. Researchers are designing and synthesizing triphenylpyridine-based molecules for use as electron-transporting and hole-blocking materials in OLEDs. researchgate.net The goal is to create materials with high thermal stability, suitable energy levels, and efficient charge transport properties to enhance the performance and lifetime of these devices. researchgate.net

Furthermore, the unique photophysical properties of triphenylpyridines are being harnessed for other applications. For example, conjugated polymers incorporating 2,4,6-triphenylpyridine (B1295210) moieties have been synthesized and shown to exhibit strong fluorescence with large Stokes' shifts and high quantum yields, making them promising for various optical applications. rsc.org The development of "smart" and functional polymers, which respond to external stimuli, represents a cutting-edge area where triphenylpyridine derivatives could play a significant role. lidsen.com The exploration of porous organic polymers (POPs) containing triphenylpyridine units for applications such as CO2 capture is another active area of investigation. rsc.org

The table below provides a summary of recent research trends in triphenylpyridine chemistry:

| Research Area | Focus | Key Findings |

| Synthesis | Development of efficient and green synthetic methods. | Use of novel catalysts like perovskites and nano ZnO; application of multicomponent reactions and microwave-assisted synthesis. thieme-connect.comchesci.combohrium.com |

| OLEDs | Design of electron-transporting and hole-blocking materials. | Triphenylpyridine derivatives show good thermal stability and suitable energy levels for use in deep-blue OLEDs. researchgate.net |

| Fluorescent Polymers | Creation of polymers with enhanced optical properties. | Conjugated polymers with triphenylpyridine units exhibit strong fluorescence and high quantum yields. rsc.org |

| Porous Organic Polymers | Development of materials for gas capture. | Triphenylpyridine-based POPs are being investigated for their potential in CO2 adsorption. rsc.org |

| Non-symmetrical Derivatives | Synthesis of complex, precisely functionalized molecules. | Optimized multicomponent reactions allow for the synthesis of non-symmetrical triphenylpyridines with distinct aryl groups. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-triphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-17-24-23(20-14-8-3-9-15-20)22(21)19-12-6-2-7-13-19/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPZQRDTKWINJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534684 | |

| Record name | 2,3,4-Triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130318-01-3 | |

| Record name | 2,3,4-Triphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Triphenylpyridine and Its Derivatives

Classic and Modified Cyclocondensation Approaches

Cyclocondensation reactions represent the foundational methods for constructing the pyridine (B92270) ring. These strategies typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner from acyclic precursors.

Hantzsch-Type Reactions and Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine to achieve aromatization. wikipedia.orgorganic-chemistry.org

While the traditional Hantzsch synthesis yields symmetrically substituted dihydropyridines, modifications are necessary to achieve unsymmetrical substitution patterns like that of 2,3,4-triphenylpyridine. Modern variants focus on improving yields and reaction conditions. For instance, the use of p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasonic irradiation has been shown to produce high yields of over 90%. wikipedia.org Another modification involves the use of cerium (IV) ammonium nitrate (B79036) (CAN) as a catalyst in an aqueous medium, which facilitates the reaction through the generation of radical intermediates. researchgate.netdntb.gov.ua For the synthesis of more complex derivatives, modified Hantzsch protocols have been developed, such as reacting acetoacetamides with aldehydes and ammonium carbonate in an ethanol/water mixture. nih.gov Systematic reinvestigation of the Hantzsch reaction has also revealed the formation of 1,2-dihydropyridine intermediates that can be oxidized by air to yield the final pyridine product. rsc.org

Knoevenagel-Michael Cascade Reactions

The Knoevenagel condensation, a key step in the Hantzsch synthesis mechanism, can be combined with a Michael addition in a cascade sequence to construct the pyridine framework. organic-chemistry.org This cascade typically begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound. The resulting electron-deficient alkene then undergoes a Michael addition with an enamine, which is formed in situ from a β-ketoester and ammonia. organic-chemistry.org Subsequent cyclization and dehydration/oxidation lead to the final pyridine product.

Efficient protocols for synthesizing highly substituted pyridines often rely on this tandem sequence. For example, an efficient three-component, one-pot synthesis of fully substituted pyridin-2(1H)-ones has been developed using a tandem Knoevenagel condensation, followed by a cyclopropane (B1198618) ring-opening and intramolecular cyclization. nih.gov Electrochemically induced cascade Knoevenagel-Michael reactions have also been reported, demonstrating novel ways to initiate the sequence. rsc.org

Multicomponent Reaction (MCR) Strategies for Triphenylpyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, have become powerful tools in synthetic chemistry. bohrium.com They are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for synthesizing substituted pyridines. bohrium.comgrowingscience.com

One-Pot Synthetic Protocols

One-pot syntheses of 2,4,6-triarylpyridines are prevalent and typically involve the condensation of an aryl aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate. rhhz.nettandfonline.com The choice of catalyst is crucial for the reaction's success, with various systems being developed to improve efficiency and yields.

A facile method for preparing substituted pyridines involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and alcohol in the presence of sodium hydroxide (B78521). rsc.org This approach is noted for its mild conditions and good yields. rsc.org Another efficient protocol uses nano titania-supported sulfonic acid as a heterogeneous catalyst for the three-component reaction of acetophenones, aryl aldehydes, and ammonium acetate under solvent-free conditions. rhhz.net Similarly, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) has been shown to be an effective and recyclable catalyst for the one-pot synthesis of 2,4,6-triarylpyridines, outperforming other metal salts like FeCl₃ and NiCl₂. tandfonline.com The optimization of these reactions often involves screening different catalysts, temperatures, and reaction times to achieve the highest possible yields. tandfonline.com

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nano titania-supported sulfonic acid (n-TSA) | Acetophenone, Benzaldehyde (B42025), Ammonium acetate | 0.009 g catalyst, 110°C, solvent-free | 93% | rhhz.net |

| CoCl₂·6H₂O | Acetophenone, Benzaldehyde, Ammonium acetate | 2.5 mol% catalyst, 110°C, 4h, solvent-free | 90% | tandfonline.com |

| NaOH | 1,3-Dicarbonyl, Aromatic aldehyde, Malononitrile, Alcohol | Mild conditions | Good yields | rsc.org |

| ZSM-5 | Benzaldehyde, Acetophenone, Ammonium acetate | 120°C, 2h, solvent-free | 95% | tandfonline.com |

| Montmorillonite (B579905) K10 Clay | Benzaldehyde, Acetophenone, Ammonium acetate | 0.2 g catalyst, 120°C, solvent-free | up to 97% | scirp.org |

Green Chemistry and Solvent-Free Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing environmentally benign methods for pyridine synthesis. bohrium.com This includes the use of solvent-free conditions, recyclable catalysts, and energy-efficient techniques like microwave irradiation. rhhz.netias.ac.in

Solvent-free synthesis of 2,4,6-triarylpyridines can be achieved by heating a mixture of acetophenones, benzaldehydes, and ammonium acetate with a catalyst. rhhz.nettandfonline.com For example, nano-titania-supported sulfonic acid (n-TSA) and CoCl₂·6H₂O have been used effectively under solventless conditions, with the added benefit of catalyst recyclability. rhhz.nettandfonline.com Nanocrystalline MgAl₂O₄ has also been employed as a highly active and reusable heterogeneous catalyst for this transformation under microwave irradiation, which significantly shortens reaction times. ias.ac.in The use of polyethylene (B3416737) glycol (PEG-400) as a green, recyclable reaction medium provides an alternative to traditional organic solvents. derpharmachemica.com Other solid catalysts like ZSM-5 and montmorillonite K10 clay have proven effective for solvent-free, one-pot syntheses, offering high yields and easy catalyst separation. tandfonline.comscirp.org

| Method | Catalyst/Medium | Key Features | Yield | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Nanocrystalline MgAl₂O₄ | Solvent-free, reusable catalyst | 85% (for 2,4,6-Triphenylpyridine) | ias.ac.in |

| Thermal, Solvent-Free | Nano titania-supported sulfonic acid (n-TSA) | Heterogeneous, reusable catalyst | 93% | rhhz.net |

| Thermal, Solvent-Free | CoCl₂·6H₂O | Recyclable catalyst, simple workup | 90% | tandfonline.com |

| Thermal | Polyethylene glycol (PEG-400) | Green, recyclable solvent | Good yields | derpharmachemica.com |

| Thermal, Solvent-Free | Triflimide (HNTf₂) | Metal-free, low catalyst loading (1 mol%) | Good to excellent | rsc.org |

| Thermal, Solvent-Free | ZSM-5 | Heterogeneous, reusable catalyst | 95% | tandfonline.com |

Oxidative Coupling and Cyclization Methodologies

A notable example is the synthesis of 2,4,6-triphenylpyridines via the oxidative cyclization of ketoximes and phenylacetic acids. scispace.comrsc.org This transformation is catalyzed by a strontium-doped lanthanum cobaltite (B72492) perovskite (La₀.₆Sr₀.₄CoO₃), which acts as an efficient and recyclable heterogeneous catalyst. scispace.comnih.gov The reaction proceeds through the oxidative functionalization of an sp³ C-H bond in phenylacetic acid and requires an oxidant like di-tert-butyl peroxide (DTBP). scispace.comnih.govrsc.org This method is distinguished by its use of readily available starting materials and the high performance and reusability of the perovskite catalyst. scispace.comrsc.org Yields of up to 87% have been achieved for 2,4,6-triphenylpyridine (B1295210) under optimized conditions. scispace.com

Another approach involves the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes. orgchemres.org This reaction can be performed at room temperature using singlet molecular oxygen generated in situ from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of a base. orgchemres.org This method provides an efficient pathway to both symmetric and asymmetric 2,4,6-trisubstituted pyridines in excellent yields. orgchemres.org

Decarboxylative Oxidative Coupling Routes

Decarboxylative oxidative coupling has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling reactions. This method utilizes readily available carboxylic acids as substrates, which upon decarboxylation, generate reactive intermediates that can participate in coupling reactions.

An efficient synthesis of 2,4,6-triaryl pyridines has been developed through the decarboxylative oxidative coupling of arylacetic acids with acetophenone oximes. orgchemres.orgorgchemres.org This reaction proceeds at room temperature and utilizes singlet molecular oxygen generated in situ from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of potassium hydroxide (KOH). orgchemres.orgorgchemres.org This method is notable for its mild conditions and has been successfully applied to the synthesis of both symmetrical and asymmetrical 2,4,6-trisubstituted pyridines. orgchemres.orgorgchemres.org A key step in the proposed mechanism is the initial oxidation of the arylacetic acid to the corresponding aldehyde. orgchemres.org

Another prominent approach involves a copper-catalyzed oxidative decarboxylative coupling of C(sp³)-hybridized aryl acetic acids with oxime acetates. researchgate.netrsc.org This method employs molecular oxygen as the sole terminal oxidant, representing a green and atom-economical pathway to 2,4,6-triphenylpyridines. researchgate.netrsc.org The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures and demonstrates good tolerance to various functional groups, providing the desired products in good to excellent yields. rsc.org The key steps in this transformation are believed to be the oxidative decarboxylation of the arylacetic acid and the oxidative functionalization of an imine C-H bond. researchgate.net

| Reactants | Catalyst/Reagent | Oxidant | Product | Yield | Reference |

| Arylacetic acids, Acetophenone oximes | KOH, trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate | Singlet molecular oxygen | 2,4,6-Triaryl pyridines | Good | orgchemres.orgorgchemres.org |

| Aryl acetic acids, Oxime acetates | Copper catalyst | O₂ | 2,4,6-Triphenyl pyridines | Good to excellent | researchgate.netrsc.org |

Aerobic Oxidative Cyclization Strategies

Aerobic oxidative cyclization represents a highly attractive and sustainable method for the synthesis of heterocyclic compounds, using molecular oxygen as the ultimate oxidant. This approach avoids the use of stoichiometric and often toxic oxidants, producing water as the primary byproduct.

A notable example is the synthesis of triphenylpyridines through an oxidative cyclization reaction between ketoximes and phenylacetic acids, catalyzed by a strontium-doped lanthanum cobaltite perovskite (La₀.₆Sr₀.₄CoO₃). bohrium.comscispace.comrsc.org This heterogeneous catalyst facilitates the transformation, which proceeds via the oxidative functionalization of the sp³ C-H bond in phenylacetic acid. scispace.comrsc.org The reaction requires an oxidant, and the perovskite catalyst demonstrates superior performance compared to its individual components or other homogeneous and heterogeneous catalysts. scispace.comrsc.org The catalyst can also be recovered and reused without a significant loss of activity. scispace.comresearchgate.net The yield of 2,4,6-triphenylpyridine is significantly influenced by the catalyst loading, solvent, and the presence of an oxidant like di-tert-butyl peroxide (DTBP). rsc.orgresearchgate.net

Palladium catalysis has also been effectively employed in aerobic oxidative cyclizations. For instance, allylic sulfamides can undergo efficient aerobic oxidative cyclization at room temperature using a catalyst system of palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and dimethyl sulfoxide (B87167) (DMSO) in tetrahydrofuran (B95107) (THF). nih.gov While this specific example leads to 1,2-diamine precursors, the underlying principle of palladium-catalyzed aerobic C-N bond formation is a valuable strategy in heterocyclic synthesis. nih.gov

| Reactants | Catalyst | Oxidant | Key Transformation | Product | Yield | Reference |

| Ketoximes, Phenylacetic acids | La₀.₆Sr₀.₄CoO₃ perovskite | DTBP / Air | Oxidative functionalization of sp³ C-H bond | 2,4,6-Triphenylpyridines | up to 87% | bohrium.comscispace.comrsc.orgresearchgate.net |

| Allylic sulfamides | Pd(TFA)₂ / DMSO | O₂ | Aerobic oxidative cyclization | Cyclic sulfamides | High | nih.gov |

Catalytic Systems in Triphenylpyridine Synthesis

The choice of catalyst is pivotal in directing the outcome and efficiency of triphenylpyridine synthesis. A wide array of catalytic systems, ranging from heterogeneous solid acids to transition metal complexes and organocatalysts, have been developed to promote the formation of the pyridine ring.

Heterogeneous Catalysis (e.g., ZSM-5, Nano-Titania-Supported Sulfonic Acid, Metal Phosphates)

Heterogeneous catalysts are highly valued in organic synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, which aligns with the principles of green chemistry.

ZSM-5 , a zeolite-based heterogeneous catalyst, has been effectively used for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions. tandfonline.com The catalytic activity of ZSM-5 is attributed to its Lewis acidic characteristics and distinct pore structure. tandfonline.com This method offers several advantages, including mild reaction conditions, an easy workup procedure, high yields of the desired pyridines, and the ability to recycle and reuse the catalyst for several cycles without a significant loss in activity. tandfonline.com

Nano-titania-supported sulfonic acid (n-TSA) is another efficient, eco-friendly, and recyclable heterogeneous nanocatalyst for the solvent-free synthesis of 2,4,6-triarylpyridines. rhhz.netresearchgate.net This catalyst promotes the one-pot, three-component reaction of acetophenones, aryl aldehydes, and ammonium acetate, benefiting from both Lewis and Brønsted acidity. rhhz.net The key advantages of this methodology include environmental friendliness, simplicity, short reaction times, easy work-up, and high product yields. rhhz.netresearchgate.net

Metal Phosphates and other metal-based heterogeneous catalysts have also found application. For example, an iron-based metal-organic framework (MOF), VNU-22, has been shown to efficiently catalyze the synthesis of 2,4,6-triphenylpyridines from acetophenones, phenylacetic acids, and ammonium acetate through a C-H activation process. mdpi.com Another iron-MOF, Fe₃O(BPDC)₃, was effective in the oxidative coupling of benzaldehyde and an O-acetyl oxime to form 2,4,6-triphenylpyridine. researchgate.net While not exclusively metal phosphates, these examples highlight the utility of solid-supported metal catalysts in pyridine synthesis. The development of phosphorus-substituted pyridines often involves palladium-catalyzed cross-coupling of halopyridines with phosphine (B1218219) oxides or phosphonates, indicating the role of metal catalysis in incorporating phosphorus moieties. nih.govencyclopedia.pub

| Catalyst | Reaction Type | Key Features | Reference |

| ZSM-5 | Three-component synthesis | Heterogeneous, reusable, solvent-free, Lewis acidic | tandfonline.com |

| Nano-titania-supported sulfonic acid (n-TSA) | Three-component synthesis | Heterogeneous, reusable, solvent-free, Lewis/Brønsted acidity | rhhz.netresearchgate.net |

| Iron-based MOFs (e.g., VNU-22, Fe₃O(BPDC)₃) | C-H activation / Oxidative coupling | Heterogeneous, recyclable | mdpi.comresearchgate.net |

Transition Metal-Catalyzed Reactions (e.g., Copper(I), Cobalt(II), Iron)

Transition metals, with their variable oxidation states and ability to coordinate with organic substrates, are powerful catalysts for a multitude of organic transformations, including the synthesis of triphenylpyridines.

Copper(I) and Copper(II) catalysts have been extensively used. A simple and efficient method for synthesizing 2,4,6-triphenylpyridines involves the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates, using oxygen as the terminal oxidant. researchgate.netrsc.orgcolab.ws Copper(I) iodide has also been employed in the multicomponent reaction of benzylamines and acetophenones to produce triphenylpyridines. researchgate.net Furthermore, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the reaction of benzylamines and acetophenones in the presence of molecular oxygen to generate 2,4,6-trisubstituted pyridines. researchgate.net

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) serves as an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from aldehydes, acetophenones, and ammonium acetate under solvent-free conditions. tandfonline.com This method, based on an improved Chichibabin pyridine synthesis, offers excellent yields and short reaction times, with cobalt(II) chloride showing superior activity compared to other transition metal salts like those of iron, nickel, and copper. tandfonline.com

Iron catalysts have also been developed for pyridine synthesis. Iron(III) chloride (FeCl₃) can catalyze the cyclization of ketoxime acetates and aldehydes to produce symmetrically and unsymmetrically substituted pyridines. rsc.orglookchem.com This method is considered a green synthesis route. lookchem.com Additionally, iron-based metal-organic frameworks have been utilized as recyclable heterogeneous catalysts for the synthesis of triphenylpyridines through cascade reactions involving ketoximes. acs.org

| Metal Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Copper(I)/Copper(II) | Aryl acetic acids, oxime acetates; Benzylamines, acetophenones | Oxidative decarboxylative coupling; Multicomponent reaction | Use of O₂ as oxidant, good functional group tolerance | researchgate.netrsc.orgcolab.wsresearchgate.net |

| Cobalt(II) | Aldehydes, acetophenones, NH₄OAc | Three-component synthesis (Chichibabin) | Solvent-free, recyclable catalyst, high yields | tandfonline.com |

| Iron(III) | Ketoxime acetates, aldehydes; Ketoximes, phenylacetic acids | Cyclization; Cascade reactions | Green synthesis, use of heterogeneous MOFs | rsc.orglookchem.comacs.org |

Organocatalysis and Other Catalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. This approach avoids the use of potentially toxic and expensive metals.

Melamine trisulfonic acid (MTSA) is an inexpensive and effective organocatalyst for the one-pot, three-component synthesis of 2,4,6-triarylpyridines from benzaldehyde, acetophenone, and ammonium acetate. lew.ro The reaction is performed under solvent-free conditions, offering short reaction times and excellent yields. The MTSA catalyst can be recovered and reused multiple times without a significant decrease in its catalytic activity. lew.ro

In a broader context, the principles of organocatalysis are widely applied in asymmetric synthesis, utilizing catalysts like proline derivatives and Cinchona alkaloids to create chiral molecules. mdpi.comnih.gov While specific applications of these advanced organocatalytic systems to this compound are not extensively detailed in the provided context, the development of synergistic catalytic systems that combine organocatalysis with metal catalysis or photocatalysis opens up new avenues for complex pyridine synthesis. mdpi.com

Furthermore, strontium-doped lanthanum cobaltite perovskites (La₀.₆Sr₀.₄CoO₃) represent another class of catalytic systems. These materials, with a general formula of ABO₃, are used as recyclable heterogeneous catalysts for the synthesis of triphenylpyridines via an oxidative cyclization reaction, highlighting the diversity of materials being explored as catalysts. bohrium.comscispace.com

Stereoselective and Asymmetric Synthesis of Substituted Triphenylpyridines

The synthesis of chiral, non-racemic substituted pyridines is of great importance, as the stereochemistry of a molecule can profoundly influence its biological activity and material properties. Asymmetric synthesis aims to produce a chiral product with a preference for one stereoisomer over others. uwindsor.ca

While the direct asymmetric synthesis of this compound itself is not the primary focus, methods for the stereoselective synthesis of substituted pyridines provide a foundation for accessing chiral triphenylpyridine derivatives. Stereoselective synthesis refers to a reaction in which one stereoisomer is formed preferentially over another. youtube.com

One approach to chiral pyridines involves the palladium-catalyzed stereoselective cross-coupling of 2-bromopyridine (B144113) with chiral tert-butyl-containing phosphine oxides. nih.govencyclopedia.pub This demonstrates the construction of pyridines with chiral phosphorus-containing substituents.

A practical method for the regiodivergent and asymmetric addition of organometallic reagents to N-alkyl pyridinium (B92312) salts has been developed, allowing for high stereochemical control in the synthesis of chiral 1,2-dihydropyridines. mdpi.com These dihydropyridines are valuable intermediates that can be further elaborated into more complex azaheterocycles. mdpi.com For example, the asymmetric alkynylation of substituted N-alkylpyridinium ions has been shown to proceed with excellent stereoselectivity. mdpi.com

The reductive cross-coupling of internal olefins and imines, mediated by titanium alkoxides, offers a convergent route to stereodefined substituted piperidines. nih.gov These reactions can be performed as single or double asymmetric syntheses, providing access to specific diastereomers of trisubstituted piperidines, which are hydrogenated derivatives of pyridines. nih.gov

Although specific examples of stereoselective or asymmetric synthesis leading directly to substituted 2,3,4-triphenylpyridines are not prominently featured in the provided search results, the methodologies developed for simpler pyridine systems lay the groundwork for future advancements in this area. The combination of chiral catalysts, such as those used in organocatalysis, with the robust pyridine-forming reactions described previously, holds promise for the enantioselective synthesis of complex triphenylpyridine derivatives. researchgate.netbohrium.comresearchgate.netscirp.org

Microwave-Assisted Synthetic Protocols for Triphenylpyridines

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering distinct advantages over conventional heating methods. These benefits include rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of side products. nih.govias.ac.in The direct interaction of microwave irradiation with the molecules in the reaction mixture allows for efficient energy transfer, often enabling solvent-free reactions, which aligns with the principles of green chemistry. ias.ac.in

While specific microwave-assisted synthetic protocols for this compound are not extensively documented in the reviewed literature, numerous efficient methods have been developed for its widely studied isomer, 2,4,6-triphenylpyridine, and its derivatives. These protocols showcase the power of microwave irradiation in the synthesis of the triphenylpyridine scaffold.

A prominent approach involves the one-pot, multi-component reaction of aromatic aldehydes, acetophenones, and a nitrogen source under microwave irradiation. In one such protocol, 2,4,6-triphenylpyridine was synthesized from benzaldehyde, acetophenone, and ammonium acetate. The use of a heterogeneous and reusable nanocrystalline MgAl2O4 catalyst under solvent-free microwave conditions resulted in a high yield of the desired product. ias.ac.inresearchgate.net

Another highly efficient, solvent-free microwave protocol utilizes the reaction of an acetophenone, a chalcone, and guanidine (B92328) as the ammonia source. researchgate.net This method avoids the need for a catalyst and provides excellent yields in extremely short reaction times. For the synthesis of 2,4,6-triphenylpyridine, a mixture of acetophenone, 1,3-diphenyl-2-propen-1-one (chalcone), and guanidine was irradiated in a microwave oven at 600 W for just four minutes, yielding the product in 92% yield. researchgate.net

The research findings for the microwave-assisted synthesis of 2,4,6-triphenylpyridine are summarized in the tables below.

Table 1: Microwave-Assisted Synthesis of 2,4,6-Triphenylpyridine

This table details multi-component reactions for synthesizing the parent 2,4,6-triphenylpyridine compound using microwave irradiation.

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Power/Time | Yield (%) | Ref |

| Benzaldehyde | Acetophenone | NH₄OAc | Nanocrystalline MgAl₂O₄ (5 mol%), Solvent-free | Not Specified | 95 | ias.ac.in |

| Acetophenone | 1,3-Diphenyl-2-propen-1-one | Guanidine | Solvent-free, Catalyst-free | 600 W / 4 min | 92 | researchgate.net |

Table 2: Microwave-Assisted Synthesis of Substituted 2,4,6-Triarylpyridines

This table shows various examples of substituted triarylpyridine synthesis, demonstrating the versatility of the microwave-assisted approach.

| Aldehyde | Ketone | Nitrogen Source | Catalyst/Conditions | Power/Time | Product | Yield (%) | Ref |

| 4-Chlorobenzaldehyde | Acetophenone | NH₄OAc | Nanocrystalline MgAl₂O₄, Solvent-free | Not Specified | 2-(4-chlorophenyl)-4,6-diphenylpyridine | 89 | ias.ac.in |

| Benzaldehyde | 4-Methylacetophenone | NH₄OAc | Nanocrystalline MgAl₂O₄, Solvent-free | Not Specified | 2,6-bis(4-methylphenyl)-4-phenylpyridine | 92 | ias.ac.in |

| 4-Methoxybenzaldehyde | Acetophenone | NH₄OAc | Nanocrystalline MgAl₂O₄, Solvent-free | Not Specified | 2-(4-methoxyphenyl)-4,6-diphenylpyridine | 90 | ias.ac.in |

These methodologies highlight a clear trend towards rapid, efficient, and environmentally benign syntheses of triphenylpyridine structures, a direction strongly propelled by the adoption of microwave technology. rsc.org The use of recyclable heterogeneous catalysts and solvent-free conditions further enhances the green credentials of these synthetic routes. ias.ac.inresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2,3,4 Triphenylpyridine

The precise elucidation of the molecular structure and functional groups of 2,3,4-triphenylpyridine relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are pivotal in providing a comprehensive understanding of its complex architecture.

Computational and Theoretical Investigations of Triphenylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within 2,3,4-Triphenylpyridine by determining the energies and shapes of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comschrodinger.comjoaquinbarroso.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically. schrodinger.comjoaquinbarroso.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine (B92270) | -6.78 | -0.53 | 6.25 |

| 2-Phenylpyridine (B120327) | -6.21 | -0.89 | 5.32 |

| 2,4,6-Triphenylpyridine (B1295210) | -5.89 | -1.24 | 4.65 |

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum on the potential energy surface. For this compound, a key aspect of its conformation is the dihedral angles between the pyridine ring and the three phenyl substituents. Steric hindrance between the adjacent phenyl groups at the 2, 3, and 4 positions likely forces them to twist out of the plane of the pyridine ring.

The optimization process in DFT systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The resulting geometry provides valuable information about the molecule's shape and steric properties, which in turn influence its packing in the solid state and its interactions with other molecules. The final optimized geometry of this compound would likely feature non-planar phenyl rings to alleviate steric strain. The degree of this twisting can be quantified by the dihedral angles between the planes of the pyridine and phenyl rings.

| Parameter | Description | Typical Value |

|---|---|---|

| C-N-C | Bond angle within the pyridine ring | ~117° |

| C-C-C | Bond angle within the pyridine ring | ~120° |

| C(py)-C(ph) | Bond length between pyridine and phenyl rings | ~1.49 Å |

| Φ(C-C-C-C) | Dihedral angle between pyridine and a phenyl ring | 30° - 60° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronically excited states. rsc.orgchemrxiv.org This method is particularly useful for predicting and interpreting UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of light that a molecule is likely to absorb. rsc.orgnih.gov

For this compound, TD-DFT calculations would likely reveal several low-energy excited states corresponding to π-π* transitions within the aromatic system. The calculations would provide the excitation energies, which correspond to the absorption wavelengths, and the oscillator strengths, which are related to the intensity of the absorption peaks. nih.govgaussian.com This information is crucial for understanding the photophysical properties of the molecule and for designing materials with specific optical characteristics. mdpi.com

Molecular Dynamics Simulations of Triphenylpyridine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules.

For this compound, MD simulations could be employed to investigate its behavior in different environments, such as in various solvents or in the presence of other molecules. For instance, a simulation could model how the triphenylpyridine molecule moves and changes its conformation in a solution, providing insights into its solvation properties and its interactions with solvent molecules. MD simulations are also valuable for studying the interactions between molecules, such as the binding of a triphenylpyridine derivative to a biological target. tandfonline.comnih.gov These simulations can reveal the key intermolecular forces that govern these interactions and can help in the design of molecules with enhanced binding affinity. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used in medicinal chemistry and materials science to correlate the chemical structure of a series of compounds with their biological activity or a specific physical property. chemrevlett.comnih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based on their structural features. chemrevlett.comnih.gov

For a series of this compound derivatives, a QSAR study would involve a few key steps. First, a set of derivatives with known biological activities (e.g., inhibitory concentrations against a particular enzyme) would be compiled. nih.gov Next, a variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), would be calculated for each compound. nih.gov Finally, statistical methods would be used to build a model that relates the descriptors to the observed activities. chemrevlett.com Such a model could then be used to guide the design of new triphenylpyridine derivatives with improved potency. mdpi.com

| Derivative | Substitution | Log(1/IC50) | Hydrophobicity (ClogP) | Electronic Parameter (Hammett σ) |

|---|---|---|---|---|

| 1 | H | 5.2 | 4.8 | 0.00 |

| 2 | 4'-OCH3 | 5.5 | 4.7 | -0.27 |

| 3 | 4'-Cl | 5.8 | 5.5 | 0.23 |

| 4 | 4'-NO2 | 6.1 | 4.9 | 0.78 |

Note: The data in Table 3 are hypothetical and for illustrative purposes to demonstrate the type of data used in a QSAR study.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products. For the synthesis of this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate reaction barriers.

For example, in the context of pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz methods, computational studies can elucidate the detailed steps of the reaction. beilstein-journals.orgbaranlab.org This involves locating the structures of all intermediates and transition states along the reaction coordinate. By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This surface provides a detailed map of the reaction, showing the most favorable pathway and the energy required to overcome the activation barriers. Such studies can help in understanding the factors that control the reaction's efficiency and selectivity, and can guide the optimization of reaction conditions. nih.govorganic-chemistry.org

Theoretical Prediction of Photophysical and Electrochemical Properties

Computational methods are crucial for predicting the photophysical and electrochemical characteristics of triphenylpyridine systems. DFT and TD-DFT have become standard tools for investigating the electronic structure and excited-state properties of organic molecules. mendeley.comnih.gov

DFT is used to calculate the ground-state electronic structure, providing access to key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic excitation energy and chemical reactivity. For instance, in studies of related N,N-diphenylamine-containing pyridines, a narrow band gap has been associated with desirable electronic properties. researchgate.net

TD-DFT extends these calculations to excited states, allowing for the simulation of electronic absorption and emission spectra. chemrxiv.org This method can accurately predict the wavelengths of maximum absorption (λmax) and emission, as well as oscillator strengths, which correspond to the intensity of electronic transitions. mendeley.com For example, TD-DFT calculations on various pyridine derivatives have successfully modeled their absorption spectra, showing good correlation with experimental data. researchgate.net The choice of the functional and basis set in these calculations is critical for accuracy, with functionals like B3LYP and CAM-B3LYP being commonly employed. chemrxiv.org

These theoretical predictions are vital for designing novel triphenylpyridine derivatives with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

| Property | Computational Method | Predicted Information | Relevance |

| Molecular Orbitals | DFT | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Indicates electronic excitability, electron-donating/accepting ability, and kinetic stability. |

| Absorption Spectra | TD-DFT | Excitation Energies (λmax), Oscillator Strengths | Predicts how the molecule absorbs light, corresponding to its color and potential for photochemical reactions. |

| Emission Spectra | TD-DFT | Emission Wavelengths, Stokes Shift | Predicts the color and efficiency of fluorescence or phosphorescence, crucial for materials in displays and sensors. |

| Electrochemical Potentials | DFT | Ionization Potential, Electron Affinity | Relates to oxidation and reduction potentials, predicting the molecule's behavior in electrochemical devices. |

Analysis of Intramolecular Charge Transfer (ICT) in Triphenylpyridine Derivatives

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. In triphenylpyridine derivatives, the pyridine core can act as an acceptor, while the phenyl substituents can be functionalized with donor groups to create a "push-pull" system. nih.gov

Computational studies are essential for elucidating the nature of ICT states. By analyzing the molecular orbitals involved in an electronic transition, theorists can determine the extent of charge separation. A transition from a HOMO localized on the donor to a LUMO localized on the acceptor is a hallmark of an ICT state. semanticscholar.org For example, theoretical studies on certain quinoxaline (B1680401) derivatives with a triphenylpyridine core have shown that they exhibit large Stokes shifts, which is characteristic of a twisted intramolecular charge transfer (TICT) excited state. researchgate.net In TICT states, the molecule undergoes a geometric relaxation (twisting) in the excited state, which stabilizes the charge-separated state.

Solvent effects on ICT are also modeled computationally, often using the Polarizable Continuum Model (PCM), to understand solvatochromism—the change in absorption or emission color with solvent polarity. researchgate.net The significant solvatochromism observed in some triphenylpyridine-based molecules has been justified by (TD-)DFT calculations, confirming the ICT character of their excited states. researchgate.net This analysis is critical for designing molecules for applications in chemical sensing and molecular probes, where changes in the environment are reported through changes in light emission. semanticscholar.org

Theoretical Modeling of π-Stacking and Supramolecular Interactions

Non-covalent interactions, particularly π-stacking, play a defining role in the solid-state packing and supramolecular assembly of aromatic molecules like triphenylpyridine. These interactions govern crystal structures, influence material properties, and are key to the formation of host-guest complexes. nih.govrsc.org

Theoretical modeling provides detailed insight into the geometry and energetics of these weak interactions. nih.gov Calculations of potential energy surfaces for pyridine dimers have been performed using dispersion-corrected DFT to understand how interaction energies change with geometry. nih.gov These studies reveal that the most stable arrangement for pyridine stacking is often an antiparallel-displaced geometry, driven by a complex interplay of electrostatic forces and electron correlation effects. nih.govresearchgate.net The interaction energy for π-stacking can be significant, with calculated values for some systems reaching approximately 70 kJ/mol. sciopen.com

Computational methods used to analyze these interactions include:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points between interacting molecules, providing evidence for interactions like hydrogen bonds and π-stacking. mdpi.com

Non-Covalent Interaction (NCI) analysis: This technique allows for the visualization of non-covalent interactions in 3D space, highlighting regions of weak attraction and steric repulsion. mdpi.com

These computational approaches are invaluable for crystal engineering, enabling the rational design of triphenylpyridine-based materials with desired solid-state structures and properties. researchgate.netresearchgate.net

| Interaction Type | Computational Method | Key Findings |

| π-π Stacking | Dispersion-Corrected DFT, SAPT | Determines optimal geometries (e.g., parallel-displaced) and quantifies the contribution of dispersion and electrostatic forces. nih.govresearchgate.net |

| Hydrogen Bonding | DFT, QTAIM | Identifies C-H···N or other weak hydrogen bonds and calculates their interaction energies. sciopen.com |

| Host-Guest Interactions | Semi-empirical methods (e.g., GFN2-xTB), DFT | Models the binding of guest molecules within supramolecular assemblies and predicts binding energies. nih.gov |

Reactivity and Derivatization Strategies for Triphenylpyridine

Functionalization of the Pyridine (B92270) Core

The pyridine ring in 2,3,4-triphenylpyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Such reactions, when they do occur, typically require harsh conditions and favor substitution at the meta-position (C5). quora.com The reactivity is often compared to that of nitrobenzene. youtube.com The formation of a sigma complex between the nitrogen and the electrophile can further hinder the reaction. quora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. While specific examples for this compound are not abundant in the provided search results, general principles of pyridine chemistry suggest that nucleophilic aromatic substitution would be a viable strategy for functionalization, particularly at the positions ortho and para to the nitrogen atom if a suitable leaving group is present.

Another approach to functionalizing the pyridine core is through metalation. The use of strong bases can lead to deprotonation at specific positions, creating a nucleophilic center that can then react with various electrophiles. For instance, methods have been developed for the C4-functionalization of pyridines via metalation and subsequent capture. nih.gov

Modifications of Phenyl Substituents via Cross-Coupling Reactions

The phenyl substituents on the this compound scaffold offer multiple sites for modification using transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a versatile method for creating biaryl structures. youtube.comnih.gov To apply this to this compound, one or more of the phenyl rings would first need to be halogenated. The resulting aryl halide could then be coupled with a variety of boronic acids or esters to introduce new substituents. youtube.comorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A Suzuki-Miyaura type coupling reaction of aryl halides with triphenylborane-pyridine has also been described. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst, to form carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org Halogenated derivatives of this compound could be subjected to Sonogashira coupling to introduce alkynyl groups, which can serve as handles for further functionalization or for creating extended π-conjugated systems. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction could be employed to append alkenyl groups to the phenyl rings of this compound, provided they are appropriately halogenated. researchgate.netorganic-chemistry.orgyoutube.com

| Reaction | Reactants | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Palladium Catalyst, Base | Aryl-Aryl |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl-Alkynyl |

| Heck Reaction | Aryl Halide + Alkene | Palladium Catalyst, Base | Aryl-Alkenyl |

Formation of Polymeric and Macromolecular Architectures Based on Triphenylpyridine

The rigid and stable structure of the triphenylpyridine unit makes it an attractive building block for the construction of polymers and macromolecules with interesting thermal and photophysical properties.

Triphenylpyridine derivatives have been incorporated into polyimides. For example, a diamine containing a triphenylpyridine unit has been synthesized and used in a one-step polymerization to create polyimides with excellent solubility and thermal stability. researchgate.net Similarly, polyimides containing pyridine rings have been shown to exhibit good thermal and mechanical properties. consensus.app Graphene oxide has been used to reinforce triphenylpyridine-based polyimide composites, resulting in materials with improved thermal stability and UV shielding properties. tandfonline.com

Furthermore, triphenylpyridine moieties can be integrated into the main chain of π-conjugated polymers. frontiersin.orgcostantinilab.com These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. youtube.com The inclusion of the triphenylpyridine unit can influence the electronic properties, morphology, and performance of the resulting polymers. arxiv.org

Derivatization for Advanced Analytical Applications

Pyridine and its derivatives, particularly those with multiple nitrogen atoms like terpyridines, are well-known for their ability to chelate metal ions. This property has been widely exploited in the development of chemosensors. scispace.comresearchgate.net By attaching a fluorophore to a pyridine-based ligand, the binding of a specific analyte can induce a change in the fluorescence properties, allowing for its detection.

Triphenylpyridine derivatives can be designed to act as "turn-on" or "turn-off" fluorescent sensors. For example, a terpyridine-based compound was developed as a selective and sensitive "off-on" chemosensor for Zn²⁺ ions. researchgate.net Pyridine derivatives have also been utilized as fluorescent sensors for various cations, including toxic heavy metal ions. mdpi.com The derivatization of this compound with appropriate functional groups could lead to the development of novel chemosensors for a range of analytes. For instance, a pyridine derivative-based chemosensor has been synthesized for the detection of formaldehyde. semanticscholar.org

| Pyridine Derivative | Target Analyte | Sensing Mechanism | Citation |

|---|---|---|---|

| Terpyridine-based compound | Zn²⁺ | Fluorescence enhancement ("turn-on") | researchgate.net |

| 2-amino-3-cyanopyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence intensity change | mdpi.com |

| 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline | Formaldehyde | Fluorescence enhancement and color change | semanticscholar.org |

Radical Reactions Involving Triphenylpyridine

The involvement of triphenylpyridine in radical reactions is a less explored area compared to its other chemical transformations. However, the aromatic nature of both the pyridine and phenyl rings suggests that it can participate in radical chemistry. The formation of radical cations or anions through oxidation or reduction, respectively, would generate reactive species that could undergo further reactions. The stability of these radical ions would be influenced by the delocalization of the unpaired electron over the entire π-system.

Oxidation and Reduction Chemistry of Triphenylpyridine

The pyridine nitrogen in this compound can be oxidized to form the corresponding N-oxide. This transformation can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions. For instance, the oxidation of 4′,4″-diphenyl-2,2′:6′,2″:6″,2‴-quaterpyridine has been shown to yield new ligands with different coordination properties. rsc.org The Riley oxidation, which uses selenium dioxide, is a classic method for oxidizing active methylene (B1212753) groups adjacent to a π-system and could potentially be applied to alkyl-substituted triphenylpyridines. nih.gov

The reduction of the pyridine ring in this compound can be achieved using various reducing agents. Depending on the reaction conditions, this can lead to the formation of dihydropyridine, tetrahydropyridine, or piperidine (B6355638) derivatives. These reduced heterocycles have distinct geometries and chemical properties compared to the parent aromatic compound.

Investigation of Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes. For instance, detailed mechanistic studies have been conducted on the electrophilic aromatic substitution of pyridine, highlighting the deactivating effect of the nitrogen atom and the factors controlling regioselectivity. youtube.comrsc.orgwikipedia.org Theoretical studies, such as those using Molecular Electron Density Theory, have provided insights into the nitration reactions of pyridine derivatives. researchgate.net

The mechanisms of cross-coupling reactions, such as the Sonogashira reaction, have also been investigated. These studies often reveal the intricate catalytic cycles involving the transition metal catalyst. nih.gov Kinetic studies can provide valuable data on reaction rates and the influence of various parameters, such as catalyst loading, temperature, and substrate concentration.

Applications of Triphenylpyridine and Its Derivatives in Advanced Research

Materials Science Applications

The versatility of the triphenylpyridine scaffold allows for its incorporation into a wide range of materials designed for specific, high-performance applications. By modifying the peripheral phenyl rings or the pyridine (B92270) core itself, researchers can fine-tune the molecule's properties to suit applications from optoelectronics to environmental catalysis.

Pyridine-containing triphenylbenzene derivatives have been identified as promising materials for creating highly efficient phosphorescent organic light-emitting diodes (OLEDs). researchgate.net Two such derivatives, 1,3,4-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) and 1,3,5-tri(p-pyrid-3-yl-phenyl)benzene (TpPyPB), have been synthesized and shown to possess high electron mobilities and high triplet energy levels. researchgate.net These properties make them particularly suitable for use as electron-transport layers (ETLs) in OLEDs. researchgate.net

The strategic use of TmPyPB and TpPyPB as the electron-transport material in blue phosphorescent OLEDs based on iridium(III)bis-(4,6-(di-fluorophenyl) pyridinato-N,C2') picolinate (B1231196) has led to devices with high external quantum efficiency and power efficiency. researchgate.net The effectiveness of these triphenylpyridine derivatives stems from their ability to improve electron injection and transport, while also ensuring the confinement of charge carriers within the emissive layer of the device. researchgate.net Pyrimidine derivatives, in general, are widely utilized in organic electronics due to the electron-accepting nature of the C=N double bond, which makes them effective building blocks for emitters and electron transport materials. mdpi.com

| Device Component | Material | Function | Key Outcome |

|---|---|---|---|

| Electron-Transport Layer | TmPyPB, TpPyPB | Enhances electron mobility and injection | Achieved high external quantum efficiency and power efficiency in blue phosphorescent OLEDs researchgate.net |

| Emissive Material | Iridium(III)bis-(4,6-(di-fluorophenyl) pyridinato-N,C2') picolinate | Blue phosphorescent emitter | Used in conjunction with triphenylpyridine derivative ETLs for high-performance devices researchgate.net |

Pyridine derivatives are frequently employed in the design of fluorescent chemosensors for the detection of various analytes, particularly metal ions. The nitrogen atom in the pyridine ring can act as a binding site, and this interaction can lead to a measurable change in the molecule's fluorescence properties. This principle underpins their use in sensing platforms.

For instance, fluorescent sensors based on pyridine derivatives have been developed for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the sensor molecule produces distinct fluorescent responses. mdpi.com Similarly, a pyridine-based 1,3,4-oxadiazole (B1194373) derivative was synthesized as a "turn-on" fluorescent sensor that shows high selectivity for the monovalent silver ion (Ag⁺). nih.gov The mechanism involves a photo-induced electron transfer (PET) process from the pyridine-containing donor group to the oxadiazole fluorophore, which is modulated by the presence of the silver ion. nih.gov The triphenylpyridine scaffold can serve as the core fluorophore in such systems, with the pyridine nitrogen providing the specific site for analyte recognition.

The creation of high-quality organic thin films is crucial for many advanced technologies. Molecular Layer Deposition (MLD) is a technique that allows for the fabrication of purely organic and hybrid inorganic–organic thin films with molecular-level control over thickness and composition. aalto.fi This method can be used to produce a variety of polymer films, including polyamides, polyimides, and polyureas, on even complex 3D structures. aalto.fi Triphenylpyridine derivatives, when functionalized with appropriate reactive groups, can serve as precursors in MLD processes to create well-defined, thin polymer films with specific optoelectronic properties.

By combining MLD with Atomic Layer Deposition (ALD), new types of inorganic-organic hybrid materials can be produced. aalto.fi In these structures, organic molecules are covalently bonded to metal atoms, forming periodic thin films. aalto.fi The rigid, aromatic backbone of a triphenylpyridine derivative could be advantageous in such processes, contributing to the formation of stable and well-ordered hybrid films. aalto.fi

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical signal processing and logic gates. ias.ac.in Organic molecules with extended π-conjugated systems and donor-acceptor arrangements often exhibit significant NLO properties. ias.ac.indtic.mil Pyridine derivatives are actively investigated in this field because the pyridine ring can act as an effective electron acceptor. ias.ac.in

Theoretical studies on molecules like 2-aminopyridinium p-toluenesulphonate and various fluorophenylpyridines confirm that the pyridine moiety contributes to NLO behavior. ias.ac.inresearchgate.net The design of NLO materials often follows a Donor-π-Acceptor (D-π-A) motif. A 2,3,4-triphenylpyridine core can be strategically functionalized with electron-donating groups on one or more of the phenyl rings, creating a "push-pull" system where the pyridine ring acts as the acceptor. This intramolecular charge transfer is key to achieving a large third-order NLO response, which is crucial for applications like optical switching. ias.ac.in The third-order response leads to processes such as third harmonic generation and the optical Kerr effect. ias.ac.in

Conjugated microporous polymers (CMPs) are a class of materials that feature permanent microporosity combined with a π-conjugated backbone. acs.orgrsc.org Triphenylpyridine has been used as a key building block to create novel CMPs with high thermal stability and large surface areas, making them suitable for applications in photocatalysis. acs.org

In one study, four different triphenylpyridine-based CMPs (TPP-CMPs) were prepared by reacting a tribrominated triphenylpyridine monomer with various multi-brominated aromatic compounds. acs.org These materials exhibited high surface areas, up to 1370 m²/g⁻¹, and were used as photocatalysts for hydrogen (H₂) evolution from water under visible light. acs.org The TPP-Py CMP, in particular, showed a remarkable H₂ production rate of 18,100 μmol g⁻¹ h⁻¹, with an apparent quantum yield as high as 22.97% at 420 nm. acs.org The nitrogen atoms within the polymer framework are believed to enhance its photocatalytic performance. acs.org Other pyridine-based CMPs have also shown promise for CO₂ capture and conversion, with metal-containing versions showing CO₂ uptake of up to 5.7 wt%. bris.ac.uk

| Polymer Name | Co-monomer | Surface Area (m²/g) | Application | Performance Metric |

|---|---|---|---|---|

| TPP-Py CMP | 1,3,6,8-tetrabromopyrene | 1370 | Photocatalytic H₂ Evolution | 18,100 μmol g⁻¹ h⁻¹ H₂ production rate acs.org |

| TPP-TPA CMP | Tris(4-bromophenyl)amine | 1104 | Photocatalytic H₂ Evolution | - |

| TPP-TPP CMP | 2,4,6-tris(4-bromophenyl)pyridine | 1165 | Photocatalytic H₂ Evolution | - |

| TPP-BZ CMP | 1,2,4,5-tetrabromobenzene | 1277 | Photocatalytic H₂ Evolution | - |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The pyridine moiety is a powerful tool in this field, as its nitrogen atom can readily participate in coordination bonds with metal ions, directing the self-assembly of complex, well-defined architectures.

Coordination-driven self-assembly using platinum(II)-pyridine interactions has been employed to construct heterometallic cross-linked supramolecular polymers. nih.gov In this approach, the pyridine units act as ligands, coordinating to metal centers to form primary structures like discrete rhomboidal metallacycles. nih.gov These individual metallacycles can then be linked together into linear supramolecular polymers through secondary interactions, such as zinc-terpyridine complexes. nih.gov Further cross-linking can be achieved through orthogonal host-guest interactions, leading to the formation of supramolecular polymer gels. nih.gov These gels can exhibit interesting properties, such as self-healing and reversible gel-sol transitions in response to external stimuli like temperature or the presence of specific ions. nih.gov

By incorporating the triphenylpyridine unit into molecular building blocks, its pyridine nitrogen can be used to direct the formation of these sophisticated supramolecular structures. The bulky phenyl groups can also influence the packing and final morphology of the resulting assemblies.

π-Stacking Interactions and Molecular Recognition

π-stacking interactions, a type of non-covalent interaction between aromatic rings, play a crucial role in the formation of supramolecular assemblies and in the process of molecular recognition. researchgate.net In the context of triphenylpyridine derivatives, the multiple phenyl rings provide ample opportunity for such interactions, influencing the crystal packing and the recognition of other molecules.

While the specific crystal structure of this compound detailing its π-stacking interactions is not extensively documented in the available literature, studies on related polypyridyl compounds provide valuable insights. For instance, the analysis of pyridine-containing crystal structures often reveals π-π stacking interactions with center-to-center distances between pyridine rings in the range of 3.71 to 4.25 Å. researchgate.net The presence of multiple phenyl groups in this compound is expected to lead to complex stacking arrangements, likely involving both face-to-face and offset π-stacking. These interactions are fundamental in crystal engineering, directing the self-assembly of molecules into well-defined solid-state architectures. rsc.org

Molecular recognition, the specific binding of a host molecule to a guest molecule, is often driven by a combination of non-covalent interactions, including hydrogen bonding and π-stacking. Pyridine-based acyclic receptors have been shown to be effective in the molecular recognition of carbohydrates, highlighting the importance of the pyridine motif in designing host molecules. nih.gov The electron-rich π-systems of the phenyl rings in this compound could potentially interact with electron-deficient aromatic guests, or vice-versa, leading to the formation of stable host-guest complexes. The design of host molecules often involves creating a pre-organized cavity where π-stacking and other interactions can cooperatively bind a guest molecule. ias.ac.in

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry focuses on the design and synthesis of host molecules that can encapsulate guest molecules within a defined cavity. wikipedia.org This field has significant applications in areas such as drug delivery, catalysis, and sensing. The development of host molecules often relies on creating a specific binding pocket with tailored size, shape, and chemical functionality to selectively bind a target guest.

Conversely, this compound itself could act as a guest molecule, being included within the cavity of a larger host macrocycle, such as a cyclodextrin (B1172386) or a calixarene. wikipedia.orgthno.org The formation of such inclusion compounds is driven by favorable intermolecular interactions between the host and the guest. The study of such systems could provide insights into the non-covalent interactions that govern molecular recognition.

Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures. semanticscholar.org This approach utilizes the directional and reversible nature of metal-ligand coordination bonds to assemble molecular building blocks into discrete polygons and polyhedra. The geometry of the final assembly is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.

Polypyridyl ligands, such as terpyridines, are widely used in coordination-driven self-assembly due to their ability to form stable complexes with a variety of transition metals. nih.govmagtech.com.cn The this compound scaffold, with its pyridine nitrogen atom, can act as a monodentate ligand. By incorporating additional coordinating groups onto the phenyl rings, it is possible to design multitopic ligands based on the this compound core. For example, the functionalization of the phenyl groups with other pyridyl moieties could lead to bidentate or tridentate ligands capable of forming macrocycles and cages upon coordination with transition metals like palladium(II) or platinum(II). The self-assembly of such complexes is a dynamic process that leads to the thermodynamically most stable structure. nih.gov

Crystal Engineering and Solid-State Structures

Crystal engineering is the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling intermolecular interactions. ias.ac.in The solid-state structure of a molecule determines its physical properties, such as melting point, solubility, and optical properties. The study of crystal packing provides valuable information on the nature and strength of non-covalent interactions.

Coordination Chemistry and Ligand Design

The pyridine moiety is a fundamental building block in coordination chemistry, forming stable complexes with a vast range of transition metals. nih.gov The electronic and steric properties of the pyridine ligand can be readily tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes.

Design of Ligands for Transition Metal Complexes

The this compound framework offers a versatile platform for the design of new ligands for transition metal complexes. mdpi.com The pyridine nitrogen provides a primary coordination site, and the phenyl groups can be functionalized to introduce additional donor atoms, leading to polydentate ligands. For instance, the introduction of hydroxyl or carboxyl groups on the phenyl rings could create ligands that act as chelating agents, forming more stable complexes with metal ions. nih.gov

The steric bulk of the three phenyl groups in this compound is a significant factor in its coordination chemistry. This steric hindrance can be exploited to control the coordination number and geometry of the resulting metal complexes. For example, bulky ligands can favor the formation of complexes with lower coordination numbers or can be used to create specific coordination environments that are beneficial for catalysis or other applications. The synthesis of transition metal complexes with pyridine-based ligands is a well-established field, and a variety of synthetic methodologies can be applied to prepare complexes of this compound and its derivatives. mdpi.comfigshare.com

Cyclometalated Complexes

Cyclometalation is a reaction in which a ligand coordinates to a metal center through a donor atom (like nitrogen) and also forms a carbon-metal bond with another part of the ligand, typically an aromatic ring. researchgate.net This process leads to the formation of a stable chelate ring and has been extensively used in the development of luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs).

Phenylpyridine ligands are classic examples of ligands that undergo cyclometalation with transition metals like platinum(II) and iridium(III). nih.govnih.gov The resulting cyclometalated complexes often exhibit strong phosphorescence with high quantum yields. The emission properties of these complexes can be tuned by modifying the electronic properties of the phenylpyridine ligand.

While specific examples of cyclometalated complexes of this compound are not extensively reported, its structure suggests that it could readily undergo cyclometalation at one of the ortho positions of the C2-phenyl ring. The resulting complex would feature a five-membered chelate ring, which is known to be highly stable. The photophysical properties of such a complex would be influenced by the electronic nature of the triphenylpyridine ligand and any ancillary ligands present in the coordination sphere. uoi.grnih.govmdpi.com

Below is a table summarizing the photophysical properties of some representative cyclometalated platinum(II) complexes with phenylpyridine-type ligands, which can serve as a reference for the expected properties of similar complexes derived from this compound.

| Complex Formula | Emission Color | Emission Wavelength (nm) | Quantum Yield (%) |

| [Pt(ppy)(acac)] | Green | ~510 | ~50 (in solution) |

| [Pt(ppy)(3-pyacH)Cl] | Green | ~530 | 3.20-4.86 (solid state) |

| [Pt(tpy)Cl₂]⁻ | Orange-Red | ~580 | - |

Data is illustrative and based on related phenylpyridine (ppy) and thienylpyridine (tpy) complexes. Actual values for this compound complexes may vary.

Catalytic Applications

The tunable steric and electronic properties of triphenylpyridine derivatives make them excellent candidates for ligands in various catalytic processes. The nitrogen atom of the pyridine ring serves as a coordination site for a metal center, while the phenyl groups can be modified to influence the catalyst's activity, selectivity, and stability.